molecular formula C12H13F2NO B6239643 2,2-difluoro-N-phenylcyclopentane-1-carboxamide CAS No. 1882424-81-8

2,2-difluoro-N-phenylcyclopentane-1-carboxamide

Cat. No. B6239643
CAS RN: 1882424-81-8
M. Wt: 225.2
InChI Key:
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Description

2,2-Difluoro-N-phenylcyclopentane-1-carboxamide, commonly referred to as DFCP, is a versatile and widely used chemical compound. It is a cyclic amide with a difluorinated phenyl ring and a carboxamide group. It has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFCP is also used in the synthesis of fluorinated polymers, which have numerous applications in the medical, automotive, and electronics industries. In addition, DFCP has been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders.

Mechanism of Action

The mechanism of action of DFCP is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Inhibition of these enzymes is thought to be responsible for the therapeutic effects of DFCP. In addition, DFCP is thought to act as an inhibitor of certain cancer cell lines, such as those of breast, prostate, and colon cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCP have not been extensively studied. However, it has been shown to have some anti-inflammatory and antioxidant effects in animal models. In addition, DFCP has been shown to have some anti-tumor effects in animal models. Moreover, DFCP has been shown to have some neuroprotective effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using DFCP in laboratory experiments is its versatility. DFCP can be used as a starting material for the synthesis of a wide variety of compounds, including pharmaceuticals and agrochemicals. In addition, DFCP has been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders. However, the use of DFCP in laboratory experiments is limited by its potential toxicity. DFCP is classified as a hazardous substance and should be handled with caution.

Future Directions

The potential applications of DFCP are vast and varied. Future research should focus on the development of new methods for the synthesis of DFCP, as well as new methods for the synthesis of its derivatives. In addition, future research should focus on the elucidation of the mechanism of action of DFCP and its derivatives, as well as the development of new therapeutic applications for DFCP. Furthermore, future research should focus on the development of new methods for the detection and quantification of DFCP and its derivatives. Finally, future research should focus on the development of new methods for the safe handling and disposal of DFCP and its derivatives.

Synthesis Methods

The synthesis of DFCP is relatively straightforward and can be achieved through a variety of methods. The most common method involves the reaction of 2,2-difluorobenzyl bromide with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a cyclic amide with a difluorinated phenyl ring and a carboxamide group. Other methods for the synthesis of DFCP include the reaction of 2,2-difluorobenzyl chloride with an amine in the presence of a base, the reaction of 2,2-difluorobenzaldehyde with an amine in the presence of a base, and the reaction of 2,2-difluorobenzyl alcohol with an amine in the presence of a base.

Scientific Research Applications

DFCP has been widely studied in the fields of organic synthesis and medicinal chemistry. In organic synthesis, DFCP can be used as a starting material for the synthesis of a wide variety of compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, DFCP has been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders. For example, DFCP has been studied for its potential use in the inhibition of certain cancer cell lines and for its potential use in the treatment of Alzheimer's disease. In addition, DFCP has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-N-phenylcyclopentane-1-carboxamide can be achieved through a multi-step process involving the introduction of the fluorine atoms, the formation of the cyclopentane ring, and the attachment of the amide group to the ring.", "Starting Materials": [ "Benzene", "1,1-difluoroethane", "Cyclopentadiene", "Chlorine gas", "Sodium hydroxide", "Phosphorus pentoxide", "Acetic anhydride", "Ammonia gas", "Acetic acid", "Sodium cyanide" ], "Reaction": [ "Step 1: Nitration of benzene using nitric acid and sulfuric acid to obtain nitrobenzene.", "Step 2: Reduction of nitrobenzene using iron and hydrochloric acid to obtain aniline.", "Step 3: Diazotization of aniline using sodium nitrite and hydrochloric acid to obtain diazonium salt.", "Step 4: Fluorination of 1,1-difluoroethane using chlorine gas and sodium hydroxide to obtain 2,2-difluoroethanol.", "Step 5: Dehydration of 2,2-difluoroethanol using phosphorus pentoxide to obtain 2,2-difluoroethylene.", "Step 6: Addition of 2,2-difluoroethylene to cyclopentadiene using a catalyst such as nickel to obtain 2,2-difluorocyclopentene.", "Step 7: Hydrogenation of 2,2-difluorocyclopentene using hydrogen gas and a catalyst such as palladium to obtain 2,2-difluorocyclopentane.", "Step 8: Conversion of 2,2-difluorocyclopentane to 2,2-difluoro-N-phenylcyclopentanone using acetic anhydride and acetic acid.", "Step 9: Conversion of 2,2-difluoro-N-phenylcyclopentanone to 2,2-difluoro-N-phenylcyclopentane-1-carboxylic acid using sodium cyanide.", "Step 10: Conversion of 2,2-difluoro-N-phenylcyclopentane-1-carboxylic acid to 2,2-difluoro-N-phenylcyclopentane-1-carboxamide using ammonia gas." ] }

CAS RN

1882424-81-8

Product Name

2,2-difluoro-N-phenylcyclopentane-1-carboxamide

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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